molecular formula C13H10N4O2 B14500348 1-Methyl-6-phenylpteridine-2,4-dione CAS No. 64233-24-5

1-Methyl-6-phenylpteridine-2,4-dione

Cat. No.: B14500348
CAS No.: 64233-24-5
M. Wt: 254.24 g/mol
InChI Key: ARWDYCFCAYHNNZ-UHFFFAOYSA-N
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Description

1-Methyl-6-phenylpteridine-2,4-dione is a chemical compound with the CAS Registry Number 64233-24-5 and a molecular formula of C13H10N4O2 . It has a molecular weight of 254.24 g/mol . This compound is a derivative of pteridine-2,4(1H,3H)-dione (also known as lumazine) . Pteridines are a class of heterocyclic compounds consisting of a pyrimidine ring and a pyrazine ring, which play significant roles in biological systems as cofactors in enzymatic catalysis . Researchers are exploring pteridine-based compounds for their potential in various fields, including the study of enzymes like pteridine reductase 1 (PTR1), a target for developing treatments against parasitic diseases such as leishmaniasis and sleeping sickness . As a specialized pteridine derivative, this compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64233-24-5

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

1-methyl-6-phenylpteridine-2,4-dione

InChI

InChI=1S/C13H10N4O2/c1-17-11-10(12(18)16-13(17)19)15-9(7-14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,18,19)

InChI Key

ARWDYCFCAYHNNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Pteridine-2,4-dione Core Construction

The synthesis of the pteridine-2,4-dione ring system, also known as a lumazine (B192210), is a cornerstone of heterocyclic chemistry. The primary approach involves the fusion of a pyrimidine (B1678525) ring with a pyrazine (B50134) ring.

Condensation Reactions for Pyrimidine-Pyrazine Fusion

A prevalent and classical method for constructing the pteridine (B1203161) core is through the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. This approach, widely known as the Gabriel-Isay synthesis, is a versatile tool for accessing a wide array of pteridine derivatives. The reaction fundamentally involves the formation of the pyrazine ring onto a pre-existing pyrimidine scaffold.

The choice of the 1,2-dicarbonyl component is critical as it dictates the substitution pattern on the newly formed pyrazine ring. Various dicarbonyl compounds, including diketones, dialdehydes, and ketoaldehydes, can be employed, allowing for significant structural diversity in the final pteridine products.

Cyclocondensation Approaches utilizing Pyrimidine Diamine Precursors

The use of 5,6-diaminouracil (B14702) derivatives as the pyrimidine precursor is a common strategy for the synthesis of pteridine-2,4-diones. These precursors readily undergo cyclocondensation with α-dicarbonyl compounds to furnish the desired fused ring system. The reaction typically proceeds by the initial formation of a Schiff base between one of the amino groups of the pyrimidine and a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.

Regioselective Synthesis of Pteridine Derivatives

A significant challenge in the synthesis of pteridine derivatives arises when using unsymmetrical 1,2-dicarbonyl compounds, as this can lead to the formation of two constitutional isomers. The regioselectivity of the condensation reaction is influenced by several factors, including the electronic and steric properties of both the pyrimidine and the dicarbonyl reactant, as well as the reaction conditions.

In the case of α-ketoaldehydes, the more electrophilic aldehyde group generally reacts preferentially with the more nucleophilic 5-amino group of the 5,6-diaminopyrimidine. This preference often leads to the formation of the 6-substituted pteridine derivative as the major product. However, the regiochemical outcome can be influenced by the specific substituents on the pyrimidine ring and the nature of the dicarbonyl compound. For instance, the presence of hydrazine (B178648) in the reaction mixture has been shown to direct the regioselectivity towards the 6-substituted product in certain cases.

Targeted Synthesis of 1-Methyl-6-phenylpteridine-2,4-dione

The specific synthesis of this compound is achieved through the strategic application of the aforementioned principles, utilizing appropriately substituted precursors.

Synthetic Pathways from Relevant Precursors

The most direct and logical synthetic route to this compound involves the condensation of 1-methyl-5,6-diaminouracil with phenylglyoxal (B86788). Phenylglyoxal, an unsymmetrical α-ketoaldehyde, provides the necessary two-carbon unit with the desired phenyl substituent for the formation of the pyrazine ring.

An analogous and well-documented reaction is the condensation of 1,3-dimethyl-5,6-diaminouracil with benzil (B1666583) (1,2-diphenylethane-1,2-dione). This reaction proceeds under various conditions, including heating in solvents like ethanol (B145695) or acetic acid, to yield the corresponding 6,7-diphenyl-1,3-dimethyllumazine. By extension, the reaction of 1-methyl-5,6-diaminouracil with phenylglyoxal is expected to proceed under similar conditions to afford this compound.

Precursor 1Precursor 2Product
1-Methyl-5,6-diaminouracilPhenylglyoxalThis compound
1,3-Dimethyl-5,6-diaminouracilBenzil1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione

Reaction Mechanisms in Pteridine Dione Formation (e.g., Dehydration Reactions)

The formation of the pteridine-2,4-dione ring from a 5,6-diaminouracil and a 1,2-dicarbonyl compound is a multi-step process. The generally accepted mechanism involves the following key steps:

Initial Condensation: The reaction initiates with a nucleophilic attack of one of the amino groups of the 5,6-diaminouracil onto one of the carbonyl carbons of the dicarbonyl compound. Given the higher nucleophilicity of the 5-amino group in 5,6-diaminouracils, this is the likely site of the initial attack. When using phenylglyoxal, the more reactive aldehyde carbonyl is the primary site of this initial condensation.

Schiff Base Formation: The initial adduct rapidly loses a molecule of water to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The remaining free amino group (at the 6-position) then attacks the second carbonyl group of the dicarbonyl moiety in an intramolecular fashion. This cyclization step forms a dihydropyrazine (B8608421) ring fused to the pyrimidine core.

Dehydration: The final step is the elimination of a second molecule of water from the cyclic intermediate to form the stable, aromatic pyrazine ring. This dehydration is often the rate-determining step and leads to the formation of the final pteridine-2,4-dione product. The activation energy for these dehydration steps can be significant.

Derivatization and Functionalization Strategies

The synthetic versatility of the this compound scaffold allows for a range of chemical transformations to modulate its physicochemical and biological properties. These modifications can be broadly categorized into N-alkylation and substitution at the pteridine nitrogen atoms, introduction and modification of the phenyl moiety at the C6 position, and the formation of fused heterocyclic systems.

N-Alkylation and Substitution at Pteridine Nitrogen Atoms

The pteridine-2,4-dione ring system possesses several nitrogen atoms that can potentially undergo alkylation. The N1 position is already substituted with a methyl group in the parent compound. Further alkylation typically targets the N3 and N8 positions, depending on the reaction conditions and the specific tautomeric form of the substrate.

A common strategy for introducing a second alkyl group, such as a methyl group to form 1,3-dimethyl-6-phenylpteridine-2,4-dione, involves the cyclization of a suitably substituted pyrimidine precursor. For instance, the synthesis of 1,3-dimethyl-7-amino-6-substituted-2,4-pteridinediones has been achieved through the cyclization of 6-amino-1,3-dimethyl-5-(α-cyanoalkylamino)-uracils. sci-hub.se This approach, detailed in the table below, suggests a viable route to N3-alkylation by starting with an N1,N3-dimethylated pyrimidine precursor.

Reactant 1Reactant 2ReagentSolventConditionsProductReference
5,6-diamino-1,3-dimethyluracil (B14760)Aryl aldehydeSodium cyanideMethanolic acetic acidRoom temperature, 4 hours1,3-dimethyl-7-amino-6-aryl-2,4-pteridinedione sci-hub.se

The general procedure involves the treatment of 5,6-diamino-1,3-dimethyluracil with an aldehyde and sodium cyanide in a methanolic acetic acid mixture. sci-hub.se The resulting intermediate, a 6-amino-1,3-dimethyl-5-(α-cyanoarylamino)-uracil, can then be cyclized to the corresponding 1,3-dimethylpteridinedione. sci-hub.se While this method was demonstrated for 7-amino derivatives, a similar strategy could be envisioned for the synthesis of 1,3-dimethyl-6-phenylpteridine-2,4-dione by utilizing a phenyl-containing α-keto compound in the cyclization step.

Introduction and Modification of the Phenyl Moiety at C6

The phenyl group at the C6 position of the pteridine ring is a prime site for introducing chemical diversity. Modifications to this aromatic ring can significantly influence the molecule's properties. While direct electrophilic or nucleophilic aromatic substitution on the phenyl ring of this compound is not extensively documented, modern cross-coupling methodologies offer a powerful toolkit for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds on heterocyclic scaffolds. researchgate.netnih.govlibretexts.org These reactions typically involve the coupling of a halogenated or triflated pteridine precursor with a suitable boronic acid, alkyne, or amine.

For the modification of the C6-phenyl group, a synthetic strategy would likely involve the initial synthesis of a 1-methyl-6-(halophenyl)pteridine-2,4-dione intermediate. This halogenated precursor could then participate in various palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the phenyl ring. The general scheme for such transformations is presented below.

Reaction TypePteridine SubstrateCoupling PartnerCatalyst/LigandBaseGeneral ProductReference
Suzuki-Miyaura1-Methyl-6-(halophenyl)pteridine-2,4-dioneAryl/heteroaryl boronic acidPd(PPh₃)₄ or similarNa₂CO₃ or K₃PO₄1-Methyl-6-(biaryl)pteridine-2,4-dione researchgate.net
Sonogashira1-Methyl-6-(halophenyl)pteridine-2,4-dioneTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N or similar1-Methyl-6-(alkynylphenyl)pteridine-2,4-dione libretexts.org
Buchwald-Hartwig1-Methyl-6-(halophenyl)pteridine-2,4-dioneAminePd₂(dba)₃/Xantphos or similarNaOtBu or Cs₂CO₃1-Methyl-6-(aminophenyl)pteridine-2,4-dione libretexts.org

These synthetic strategies, while not specifically detailed for this compound, are well-established for a vast range of heterocyclic compounds and represent a highly probable avenue for the derivatization of the C6-phenyl moiety.

Annulation and Formation of Fused Heterocyclic Systems with Pteridine-2,4-dione Scaffold

The pteridine-2,4-dione scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pteridine core, can lead to novel chemical entities with potentially unique properties.

One documented example of such a strategy is the synthesis of furo[3,2-g]pteridines. This was achieved through the dehydration of 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones, which are structurally very similar to the target compound. researchgate.net This reaction proceeds via an intramolecular cyclization, forming a furan (B31954) ring fused to the pteridine system.

Starting MaterialReagentConditionsProductReference
1-Methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-trioneDehydrating agent (e.g., H₂SO₄)Heating1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-dione researchgate.net

Molecular Structure Elucidation and Conformational Analysis

Mechanistic Investigations of Biological Activities

Interaction with Nucleic Acids

The stabilization of G-quadruplex (G4) structures in telomeric DNA is a promising strategy for anticancer drug development. These four-stranded nucleic acid structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. While no direct studies on the interaction of 1-Methyl-6-phenylpteridine-2,4-dione with G-quadruplexes were identified, research on other heterocyclic compounds provides a basis for understanding how such interactions might occur.

Ligands can stabilize G-quadruplexes through various interactions, including stacking on the terminal G-tetrads or binding to the grooves and loops of the G4 structure. This stabilization can lead to a DNA damage response and induce genomic instability in cancer cells. For instance, certain carbazole (B46965) derivatives have been shown to increase the melting temperature of G-quadruplex DNA and inhibit telomerase activity, leading to senescence and reduced tumorigenic properties in cancer cells. researchgate.net Monohydrazone derivatives have also been identified as selective G-quadruplex ligands that can induce DNA damage. nih.gov The planar aromatic system present in the pteridine-2,4-dione core could potentially facilitate stacking interactions with the G-tetrads of G-quadruplex DNA, a common feature of G4-stabilizing ligands.

Compound ClassInvestigated ActivityKey Findings
Monohydrazone derivativesG-quadruplex stabilizationIdentified as highly selective G-quadruplex ligands that induce DNA damage and genome instability in cancer cells. nih.gov
Carbazole derivativesG-quadruplex stabilizationIncreased the melting temperature of G-quadruplex DNA and showed potent inhibitory effects on telomerase activity. researchgate.net

Mechanisms of Action in Cellular Systems (excluding direct clinical outcomes)

The anticarcinogenic potential of heterocyclic compounds, including those with structures related to pteridines, often involves the induction of apoptosis and cell cycle arrest. For example, novel diazaphenothiazines have demonstrated the ability to induce apoptosis in melanoma cells. nih.gov This process is often associated with the generation of redox imbalance, such as the depletion of intracellular glutathione (B108866) (GSH), which can trigger cell death signaling pathways. nih.gov

Another avenue for anticarcinogenic activity is the downregulation of hormonal and inflammatory mediators. Studies on a 1,3,5-triazine (B166579) derivative showed anti-tumor activity in mammary gland cancer by down-regulating hormonal profiles and oxidative stress markers. nih.gov Given the structural similarities, it is plausible that pteridine-2,4-dione derivatives could exert anticarcinogenic effects through similar mechanisms, such as inducing apoptosis or modulating cellular signaling pathways involved in cancer progression.

Derivatives of various heterocyclic cores have been extensively studied for their antimicrobial and antifungal properties. For instance, piperidin-4-one derivatives have shown bactericidal and fungicidal activities. biomedpharmajournal.org Similarly, thiazolidine-2,4-dione-based hybrids have been synthesized and tested against Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to or higher than reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov

The mechanism of action for such compounds can vary. Some may disrupt the bacterial cell wall or membrane integrity, while others might interfere with essential enzymatic pathways. For antifungal activity, 1,2,4-triazole (B32235) derivatives have been a significant area of research, with structure-activity relationship studies indicating that substitutions on the phenyl ring can modulate their efficacy. nih.gov The pteridine (B1203161) scaffold is also a component of naturally occurring antibiotics, suggesting that synthetic derivatives could be designed to target microbial processes.

Compound ClassTarget OrganismsNoteworthy Findings
Piperidin-4-one derivativesBacteria and FungiExhibit a range of biological activities including bactericidal and fungicidal effects. biomedpharmajournal.org
Thiazolidine-2,4-dione hybridsGram-positive and Gram-negative bacteriaSome derivatives show antibacterial activity similar to or greater than oxacillin and cefuroxime. nih.gov
1,2,4-Triazole derivativesFungiStructure-activity relationship studies have been conducted to optimize antifungal potency. nih.gov
1-methyl-3-alkyl-2,6-diphenylpiperidin-4-one oxime carbonatesBacteria and FungiTested against various bacterial and fungal strains. nih.gov

Pteridine derivatives have been investigated for their anti-inflammatory properties. For example, 2,4-diaminopteridine (B74722) derivatives have been identified as radical scavengers and inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. nih.gov The inhibition of LOX can reduce the production of pro-inflammatory leukotrienes.

Other heterocyclic compounds exert anti-inflammatory effects through different mechanisms. Triptolide, a diterpenoid, inhibits the transcriptional activation of nuclear factor-kappaB (NF-κB), a key regulator of the inflammatory response. nih.gov Derivatives of 1,2,4-triazole have also demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and modulating the levels of pro-inflammatory cytokines. nih.gov The structural features of this compound suggest it could potentially interact with enzymatic targets in inflammatory pathways.

The antiviral potential of various heterocyclic compounds has been an active area of research. For instance, 2,4,6-trisubstituted 1,3,5-triazine derivatives have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov The mechanism of action for antiviral compounds can involve the inhibition of viral entry, replication, or release from host cells.

Some adamantane (B196018) derivatives have been shown to be effective against influenza A viruses, including rimantadine-resistant strains, by potentially blocking the M2 ion channel. nih.gov Furthermore, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have demonstrated the ability to suppress the replication of influenza viruses by exhibiting affinity for hemagglutinin and neuraminidase proteins. mdpi.com While direct antiviral studies on this compound are lacking, the pteridine core is a component of cofactors involved in viral replication, making it a plausible scaffold for the design of antiviral agents.

Role as Precursors in Biological Pathways (e.g., Pteridines in Folic Acid and Riboflavin (B1680620) Synthesis)

The pteridine ring system, the core structure of this compound, is a fundamental building block in the biosynthesis of essential vitamins, namely folic acid (Vitamin B9) and riboflavin (Vitamin B2). While this compound itself is not a direct natural precursor in these pathways, its chemical scaffold is central to the naturally occurring pteridine derivatives that are.

Folic acid is vital for numerous metabolic processes, including the synthesis of DNA, RNA, and amino acids. wikipedia.orgdoaj.org Organisms like plants and microorganisms can synthesize folate, for which a pteridine derivative is an essential precursor. wikipedia.orgpnas.org

The biosynthesis of folic acid begins with guanosine (B1672433) triphosphate (GTP), which is enzymatically converted into a pteridine intermediate. This pteridine molecule is then combined with p-aminobenzoic acid (PABA) and glutamate (B1630785) to form folic acid. wikipedia.org The pteridine portion of the molecule is crucial for its biological function as a coenzyme in one-carbon transfer reactions. pnas.org

Key Enzymes and Intermediates in the Pteridine Branch of Folic Acid Synthesis:

Intermediate/EnzymeRole in Pathway
Guanosine Triphosphate (GTP)Initial purine (B94841) precursor for the pteridine ring.
GTP cyclohydrolase IThe first enzyme in the pathway, catalyzing the conversion of GTP to dihydroneopterin triphosphate. pnas.org
DihydroneopterinA key pteridine intermediate.
6-Hydroxymethyl-7,8-dihydropterinThe pteridine precursor that is pyrophosphorylated before condensation with PABA.
Dihydropteroate synthaseEnzyme that links the pteridine moiety to p-aminobenzoic acid (PABA). wikipedia.org

Riboflavin is a crucial component of the coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). The biosynthesis of riboflavin also originates from GTP and involves a pteridine intermediate.

The key pteridine precursor in the riboflavin synthesis pathway is 6,7-dimethyl-8-D-ribityllumazine. In a unique enzymatic reaction catalyzed by riboflavin synthase, two molecules of this lumazine (B192210) derivative undergo a condensation reaction. rsc.org One molecule acts as a donor of a four-carbon unit, which is transferred to the second acceptor molecule to form the xylene ring of riboflavin. rsc.org

Key Precursor and Enzyme in the Final Step of Riboflavin Synthesis:

Precursor/EnzymeRole in Pathway
6,7-Dimethyl-8-D-ribityllumazineThe immediate pteridine precursor to riboflavin. rsc.org
Riboflavin SynthaseThe enzyme that catalyzes the dismutation of two molecules of 6,7-dimethyl-8-D-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

Structure Activity Relationship Sar Studies for 1 Methyl 6 Phenylpteridine 2,4 Dione Analogues

Influence of Substituents on Pteridine (B1203161) Ring Nitrogen Atoms (N1, N3)

The substitution pattern on the nitrogen atoms of the pteridine-2,4-dione (lumazine) ring is a key determinant of the molecule's chemical properties and biological interactions. The parent compound of this series is methylated at the N1 position. The presence and nature of alkyl groups at the N1 and N3 positions can significantly influence factors such as solubility, hydrogen bonding capacity, and metabolic stability, thereby altering the pharmacological activity.

For the lumazine (B192210) scaffold, the tautomeric equilibrium between hydrogen on N1 and N3 is a known phenomenon. However, in the case of 1-Methyl-6-phenylpteridine-2,4-dione, the methyl group at the N1 position fixes this geometry. Further substitution at the N3 position would eliminate the final ring nitrogen proton, which can have significant consequences for receptor binding. For instance, in a study on thiazolidine-2,4-dione derivatives, which share a similar cyclic ureide substructure, the presence of an unsubstituted N1 nitrogen was found to be essential for hydrogen bonding and, consequently, for binding to the target enzyme PaPhzS. The lack of activity in N1-substituted compounds in that series underscores the critical role this position can play. nih.gov

In a different heterocyclic system, 6-chloro-1-phenylbenzazepines, the nature of the N-substituent also dictates affinity for the dopamine (B1211576) D1 receptor. A study demonstrated a clear trend in increasing D1R affinity: N-H < N-allyl < N-methyl. mdpi.com This highlights that while an N-H may be crucial in some scaffolds for hydrogen bonding, in others, a small alkyl group like methyl is preferred, potentially by enhancing van der Waals interactions or improving pharmacokinetic properties. Applying this to the this compound scaffold, the existing N1-methyl group may be optimal for a particular target, while further substitution at the N3 position could either enhance or diminish activity depending on the specific steric and electronic requirements of the biological target.

Table 1: Influence of N-Substitution on Activity in Related Heterocyclic Scaffolds

Scaffold N-Substituent Position Effect on Biological Activity Reference
Thiazolidine-2,4-dione Alkyl N1 Abolished activity nih.gov
6-Chloro-1-phenylbenzazepine Methyl N3 Higher affinity than N-H or N-allyl mdpi.com
6-Chloro-1-phenylbenzazepine Allyl N3 Lower affinity than N-methyl mdpi.com

Impact of Variations in the Phenyl Group at C6

The phenyl group at the C6 position is a prominent feature of this compound and represents a key vector for modification to probe interactions with biological targets. Altering the substituents on this phenyl ring can modulate the electronic, steric, and lipophilic properties of the entire molecule.

A study focusing on a closely related series, 6-(para-substituted-phenyl)-pteridin-4-ones, as inhibitors of xanthine (B1682287) oxidase, provides direct insight into the SAR of the C6-phenyl group. In this series, the parent 6-phenylpteridin-4-one was found to be a strong inhibitor of the enzyme. However, the introduction of substituents at the para-position of the phenyl ring led to a decrease in inhibitory capacity. A clear trend was observed where the inhibitory activity diminished as the size of the para-substituent (X) increased. This suggests that the binding pocket for this particular target has strict steric limitations around the C6-phenyl moiety.

Table 2: QSAR of 6-(p-Substituted-phenyl)-pteridin-4-ones as Xanthine Oxidase Inhibitors

Substituent (X) at para-position Relative Inhibitory Capacity Implication
H Strongest Unsubstituted phenyl ring is optimal
Me Decreased Small alkyl group reduces activity
OMe Decreased Methoxy group further reduces activity
Cl Decreased Halogen substitution reduces activity

This trend indicates that bulky substituents are detrimental to activity, likely due to steric hindrance at the active site of xanthine oxidase. In another study on 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, para-substitution on a phenyl ring was also explored, where electron-donating groups were found to be better tolerated than electron-withdrawing groups for dopamine autoreceptor agonist activity. nih.gov These findings collectively suggest that both the size and electronic nature of substituents on the C6-phenyl ring are critical parameters that must be optimized for a desired pharmacological effect.

Importance of the Dioxo Moiety in Pharmacological Profiles

The pteridine-2,4-dione structure, also known as a lumazine, is characterized by two carbonyl groups at the C2 and C4 positions. These carbonyls are crucial functional groups that can act as hydrogen bond acceptors, which is a fundamental interaction for ligand-receptor binding. u-tokyo.ac.jp The replacement of one or both of these carbonyl groups with bioisosteres—functionally similar but structurally different groups—can profoundly impact the compound's biological activity.

Bioisosteric replacement is a common strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. u-tokyo.ac.jp For a carbonyl group, potential non-classical bioisosteres include sulfoxides and sulfones. u-tokyo.ac.jp However, the replacement of a carbonyl can lead to a loss of activity if it is critically involved in binding. For example, replacing a carbonyl with a thioether, sulfoxide, or sulfone in one series of LTB4 receptor antagonists resulted in no significant change in activity, suggesting this particular carbonyl was not critical for binding. u-tokyo.ac.jp Conversely, in other cases, this interaction is paramount.

In the context of pteridines, replacement of the C4-oxo group with a thione (C4=S) or an amino group (C4-NH2) creates entirely different classes of pteridines (e.g., 4-thiolumazines or isopterins, respectively). researchgate.net Such a modification drastically alters the electronic distribution and hydrogen bonding capabilities of the pyrimidine (B1678525) portion of the ring system. For instance, the conversion of a C4-oxo to a C4-thio group, followed by reaction with ammonia, is a known route to synthesize 4-amino-pteridine analogues. researchgate.net This highlights that while the dioxo moiety is integral to the identity of a lumazine, its components can be strategically replaced to generate new scaffolds with potentially different biological targets and activities. The retention or loss of activity upon such a change provides strong evidence for the role of the original carbonyl group in the molecule's mechanism of action.

Table 3: Common Bioisosteric Replacements for Carbonyl Groups

Original Group Bioisosteric Replacement Potential Impact Reference
Carbonyl (C=O) Sulfoxide (S=O) Alters polarity and H-bonding u-tokyo.ac.jp
Carbonyl (C=O) Sulfone (SO2) Alters polarity and H-bonding u-tokyo.ac.jp
Carbonyl (C=O) Thione (C=S) Changes electronic and H-bonding properties researchgate.net

Comparative SAR with Other Pteridine Scaffolds in Biological Assays

The biological activity of this compound can be contextualized by comparing its SAR with that of other pteridine scaffolds. Pteridines are a "privileged scaffold" in medicinal chemistry, with different substitution patterns giving rise to a wide array of biological activities, from anticancer to anti-inflammatory effects. nih.gov

One relevant comparison is with pteridin-4-ones, which lack the C2-carbonyl group. As previously mentioned, 6-(p-substituted-phenyl)-pteridin-4-ones are potent inhibitors of xanthine oxidase. nih.gov Interestingly, the isomeric 7-(p-substituted-phenyl)pteridin-4-ones are not inhibitors but rather substrates for the same enzyme. This demonstrates a remarkable positional sensitivity on the pteridine core, where simply moving the phenyl substituent from C6 to C7 completely changes the mode of interaction with the enzyme.

Another important class is the 2,4-diaminopteridines, exemplified by the well-known drug methotrexate. The SAR of these compounds is distinct from the lumazines. For 2,4-diaminopteridines, the amino groups at C2 and C4 are critical for their role as dihydrofolate reductase (DHFR) inhibitors.

Finally, comparison with pteridine-2,4,7-triamines, such as Triamterene, reveals another activity profile. Triamterene, which is 2,4,7-triamino-6-phenylpteridine, functions as a diuretic by blocking sodium channels. mdpi.com Here, the presence of three amino groups, in contrast to the two carbonyls in a lumazine, leads to a completely different pharmacological application.

These comparisons underscore that the specific arrangement of functional groups—carbonyls, amines, or other substituents—around the core pteridine ring system dictates the resulting biological activity. The dioxo moiety of the lumazine scaffold predisposes it to interactions different from those of its amino-substituted or mono-oxo counterparts.

Table 4: Comparison of Pteridine Scaffolds and Their Primary Biological Activities

Pteridine Scaffold Key Substituents Example Compound Primary Biological Activity Reference
Pteridine-2,4-dione (Lumazine) C2=O, C4=O This compound (Varies, e.g., potential XO inhibition)
Pteridin-4-one C4=O 6-Phenylpteridin-4-one Xanthine Oxidase Inhibition
Pteridine-2,4-diamine C2-NH2, C4-NH2 Methotrexate DHFR Inhibition

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the binding mode of 1-Methyl-6-phenylpteridine-2,4-dione within the active site of a receptor, elucidating the key intermolecular interactions that stabilize the ligand-protein complex. The process involves preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm that explores various possible binding poses of the ligand. These poses are then scored based on a function that estimates the binding affinity.

In a typical molecular docking study involving this compound, the compound would be docked into the active site of a relevant biological target, for instance, a specific enzyme it is predicted to inhibit. The results of such a simulation would highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the pteridine (B1203161) core might form hydrogen bonds with amino acid residues like serine or histidine, while the phenyl group could engage in hydrophobic interactions within a corresponding pocket of the active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondSER1222.1
Hydrogen BondHIS842.5
HydrophobicLEU1343.8
HydrophobicVAL184.1
Pi-AlkylILE104.5
Pi-Pi StackingPHE2564.2

Homology Modeling and Protein Structure Prediction for Docking Studies

When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed to construct a reliable model. wikipedia.org This method is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. wikipedia.org The process begins with identifying a suitable template structure—an experimentally determined structure of a homologous protein—through a sequence database search. wikipedia.org The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the atomic coordinates of the template. wikipedia.org

For docking studies of this compound, if the target protein's structure has not been solved, a homology model would be generated and validated. The quality of the model is crucial for obtaining meaningful docking results. Validation is typically performed using tools that assess the stereochemical quality of the protein structure, such as Ramachandran plots, which evaluate the conformational feasibility of amino acid residues. frontiersin.org Once a high-quality model is obtained, it can be used as the receptor in molecular docking simulations with this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. nih.gov Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors. For this compound, these calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding how the molecule might interact with its biological target at an electronic level.

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4
Dipole Moment (Debye)3.5
Total Energy (Hartree)-987.654

Prediction of Binding Affinities and Pharmacophore Model Development

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy or an inhibition constant (Ki). More sophisticated methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to calculate the free energy of binding from molecular dynamics simulation trajectories, providing a more accurate prediction.

Pharmacophore modeling is another crucial technique in drug design. nih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.govnih.gov For this compound, a pharmacophore model can be developed based on its interactions with a known target. This model would define the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are essential for its biological activity. nih.govacs.org Such a model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

Table 3: Key Features in a Hypothetical Pharmacophore Model for this compound

Pharmacophore FeatureNumber of Features
Hydrogen Bond Acceptor3
Hydrogen Bond Donor1
Hydrophobic Center1
Aromatic Ring1

Future Directions and Advanced Research Perspectives

Rational Design of Next-Generation 1-Methyl-6-phenylpteridine-2,4-dione Analogues

The future development of therapeutic agents based on the this compound scaffold will heavily rely on rational design strategies to optimize potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies will be fundamental to understanding how modifications to the core structure influence biological activity. nih.gov By systematically altering substituents on both the phenyl ring and the pteridine (B1203161) core, researchers can fine-tune interactions with biological targets.

Key strategies for analogue design include:

Phenyl Ring Substitution: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) at the ortho, meta, and para positions of the 6-phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can enhance binding affinity and selectivity for target proteins. nih.gov

N1-Methyl Group Variation: Replacing the N1-methyl group with larger alkyl chains, cycloalkyl, or aryl groups can probe steric tolerance in the target's binding pocket and influence solubility and metabolic stability.

Computational, or in silico, methods are indispensable in modern rational drug design. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key physicochemical properties correlated with biological activity, guiding the design of more potent analogues. acs.org

Table 1: Strategies for Rational Analogue Design

Modification Site Proposed Substituents Rationale Potential Impact
6-Phenyl Ring -F, -Cl, -Br, -CF₃ Modulate lipophilicity and electronic properties; potential for halogen bonding. Improved cell permeability, enhanced binding affinity.
6-Phenyl Ring -OH, -NH₂, -OCH₃ Introduce hydrogen bond donor/acceptor capabilities. Increased target-specific interactions and potency. nih.gov
Pteridine N3 position -H (demethylation), -Ethyl, -Propyl Alter steric bulk and lipophilicity. Probe binding pocket size, improve pharmacokinetic properties.

Exploration of Novel Molecular Targets and Therapeutic Modalities

The pteridine nucleus is associated with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. um.esresearchgate.net While established targets for pteridine derivatives include dihydrofolate reductase (DHFR) and protein kinases like EGFR and BRAF, the full therapeutic potential of this compound remains to be explored. nih.govglobalresearchonline.netresearchgate.net Future research should focus on screening this compound and its rationally designed analogues against a diverse panel of novel molecular targets.

Potential therapeutic areas and targets for exploration include:

Oncology: Beyond established kinases, investigation into epigenetic targets such as histone deacetylases (HDACs) or bromodomains could yield novel cancer therapies. The structural similarity of the pteridine core to other heterocyclic kinase inhibitors suggests potential activity against cyclin-dependent kinases (CDKs) or Janus kinases (JAKs). globalresearchonline.net

Inflammatory Diseases: Pteridines have shown promise in treating chronic inflammation. nih.gov Analogues of this compound could be evaluated as inhibitors of targets like lipoxygenases or cyclooxygenases, which are key enzymes in inflammatory pathways. nih.gov

Infectious Diseases: The folate pathway is a validated target in many pathogens. nih.gov Pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites, is a promising target for developing new treatments for diseases like leishmaniasis. nih.govnih.gov

Neurodegenerative Diseases: Given the role of oxidative stress and inflammation in neurodegeneration, pteridine derivatives with antioxidant properties could be explored for their potential to modulate pathways involved in Alzheimer's or Parkinson's disease. um.esresearchgate.net

Table 2: Potential Novel Molecular Targets and Therapeutic Applications

Therapeutic Area Potential Molecular Target Rationale for Exploration
Oncology Bromodomain-containing protein 4 (BRD4) Epigenetic readers are increasingly important cancer targets; heterocyclic scaffolds have shown promise.
Inflammatory Diseases Janus Kinase (JAK) family JAK inhibitors are effective in treating autoimmune diseases; pteridines can act as ATP-competitive inhibitors.
Infectious Diseases Leishmania Pteridine Reductase 1 (PTR1) PTR1 is crucial for parasite survival and is distinct from human reductases, offering a selective target. nih.govnih.gov
Neurodegeneration Monoamine Oxidase B (MAO-B) Inhibition of MAO-B can increase dopamine (B1211576) levels, offering a strategy for Parkinson's disease treatment.

Development of Innovative Synthetic Methodologies for Pteridine-2,4-diones

The synthesis of pteridine derivatives has traditionally relied on well-established methods like the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. mdpi.com While effective, these methods can sometimes lack regioselectivity and may not be suitable for generating large, diverse chemical libraries efficiently.

Future research in synthetic chemistry should aim to develop more advanced and versatile methodologies. Key areas for innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and promote reactions that are difficult under conventional heating. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability, making it ideal for pharmaceutical manufacturing.

Combinatorial and Solid-Phase Synthesis: Developing solid-phase synthetic routes would enable the rapid generation of large libraries of this compound analogues for high-throughput screening.

Novel Cyclization Strategies: Exploring new catalytic methods, such as transition-metal-catalyzed cross-coupling and cyclization reactions, could provide access to novel pteridine scaffolds and substitution patterns that are inaccessible through traditional methods. nih.gov This includes developing regioselective methods for substitution at specific positions on the pteridine core. nih.gov

Table 3: Comparison of Synthetic Methodologies for Pteridine-2,4-diones

Methodology Advantages Limitations Future Outlook
Traditional (e.g., Gabriel-Isay) Well-established, readily available starting materials. Can have regioselectivity issues, harsh reaction conditions, limited scope. mdpi.comnih.gov Remains useful for specific targets but is being superseded by modern methods.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, improved purity. Scalability can be a challenge for industrial production. Increasing adoption in academic and industrial research for rapid library synthesis.
Flow Chemistry Excellent process control, enhanced safety, easy scalability. Higher initial equipment cost, requires specialized expertise. Poised to become a standard for process development and manufacturing.

| Combinatorial/Solid-Phase | Allows for rapid generation of large, diverse compound libraries. | Can be challenging to adapt reactions to solid support; requires cleavage/purification steps. | Essential for modern high-throughput screening campaigns. |

Integration of Advanced In Silico and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational and experimental techniques is crucial for accelerating the drug discovery process. Future research on this compound should leverage a fully integrated pipeline that combines the predictive power of in silico modeling with the empirical validation of wet-lab experiments. nih.gov

A modern integrated drug discovery workflow would typically involve:

Target Identification and Validation: Identifying a promising biological target based on disease pathology.

In Silico Screening: Using techniques like pharmacophore modeling and virtual screening to search large compound databases for molecules that are predicted to bind to the target. nih.gov

Molecular Docking: Predicting the binding mode and estimating the binding affinity of hit compounds (like this compound analogues) within the active site of the target protein. ijfmr.com This helps prioritize compounds for synthesis.

Chemical Synthesis: Synthesizing the prioritized compounds using innovative and efficient methodologies as described in the previous section.

In Vitro Validation: Experimentally testing the synthesized compounds in biochemical (enzymatic) and cell-based assays to determine their actual potency (e.g., IC₅₀ values) and cellular effects. nih.gov

Iterative Optimization: Using the experimental data to refine the computational models (e.g., build a QSAR model) and design the next generation of analogues with improved properties. This iterative cycle of design, synthesis, and testing is the core of modern medicinal chemistry. nih.gov

Table 4: An Integrated Drug Discovery Pipeline

Phase Key Techniques Objective Outcome
1. Discovery Homology Modeling, Virtual Screening, Pharmacophore Mapping Identify initial hit compounds from virtual libraries. nih.gov A prioritized list of virtual hits for synthesis.
2. Design & Synthesis Molecular Docking, SAR, Microwave-Assisted Synthesis Design and create novel analogues with predicted high affinity. A library of novel pteridine-2,4-dione derivatives.
3. In Vitro Evaluation Enzymatic Assays (IC₅₀), Cell Proliferation Assays (GI₅₀) Quantify the biological activity and cellular effects of new compounds. nih.gov Experimental validation of potency and efficacy.

| 4. Optimization | QSAR Modeling, ADME Prediction, In vivo models | Refine lead compounds to improve potency, selectivity, and drug-like properties. | A lead candidate with a promising preclinical profile. |

Contribution of Pteridine-2,4-diones to Chemical Biology and Functional Materials Research

Beyond therapeutics, the unique chemical and photophysical properties of the pteridine-2,4-dione scaffold present opportunities in chemical biology and materials science.

Chemical Biology: The pteridine ring system is often fluorescent, making it an attractive scaffold for the development of chemical probes. Future work could focus on designing derivatives of this compound as:

Fluorescent Probes: Analogues could be designed to "turn on" or shift their fluorescence upon binding to a specific protein or ion, allowing for real-time imaging in living cells.

Activity-Based Probes (ABPs): By incorporating a reactive "warhead," these probes can covalently label the active site of a target enzyme, providing a powerful tool for target identification and studying enzyme function.

Affinity-Based Probes: Immobilizing a pteridine-2,4-dione derivative on a solid support (like beads) can be used for affinity chromatography to isolate and identify its binding partners from a complex biological sample.

Functional Materials Research: The electron-deficient nature of the pteridine-2,4-dione core makes it an excellent electron acceptor. rsc.org This property has already been exploited in the development of novel organic semiconductors. Research has shown that functionalizing oligothiophenes (electron donors) with pteridine-2,4-dione units creates donor-acceptor systems with tunable electronic properties. rsc.org

Future research in this area could explore:

Organic Photovoltaics (OPVs): Using pteridine-2,4-dione derivatives as non-fullerene acceptors in organic solar cells.

Organic Field-Effect Transistors (OFETs): Developing n-type semiconductors based on the pteridine-2,4-dione scaffold for use in printed electronics. rsc.org

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of novel pteridine-2,4-diones for applications in displays and lighting.

Table 5: Applications in Chemical Biology and Functional Materials

Field Application Underlying Principle Future Goal
Chemical Biology Fluorescent Biosensors Intrinsic fluorescence of the pteridine core, which can be modulated by target binding. Development of probes for live-cell imaging of specific enzymes or ions.
Chemical Biology Target Identification Use as a scaffold for affinity-based or activity-based probes. Deconvoluting the mechanism of action of pteridine-based drugs.
Functional Materials Organic Electronics The pteridine-2,4-dione core acts as an electron acceptor. rsc.org Design of high-performance, stable n-type materials for OPVs and OFETs.

| Functional Materials | Redox-Active Polymers | The reversible redox properties of the pteridine system. | Creation of new materials for energy storage or electrochromic devices. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.